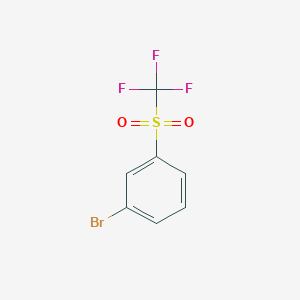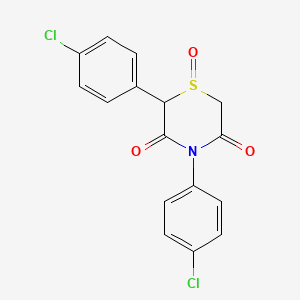
1-Bromo-3-((trifluoromethyl)sulfonyl)benzene
Overview
Description
1-Bromo-3-((trifluoromethyl)sulfonyl)benzene is a chemical compound that is part of a broader class of brominated aromatic compounds with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related brominated aromatic compounds and their reactivity, which can be extrapolated to understand the properties and potential uses of 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to the one , can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . This suggests that a similar approach could potentially be used for the synthesis of 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene, with appropriate adjustments to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzenes can be quite complex, as evidenced by X-ray structure determinations that reveal various types of interactions such as C–H···Br, C–Br···Br, and C–Br···π . These interactions contribute to the stability and reactivity of the compounds and are likely to be present in 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene as well.
Chemical Reactions Analysis
Brominated aromatic compounds are known to undergo a variety of chemical reactions. For example, they can be used as starting materials for organometallic synthesis, as demonstrated by the reactions involving 1-Bromo-3,5-bis(trifluoromethyl)benzene . Additionally, bromination agents can selectively target aromatic compounds, leading to the formation of bromoaromatic compounds . These reactions highlight the versatility of brominated benzenes in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of substituents. For instance, the separation of benzene and hexane by solvent extraction with ionic liquids shows that the alkyl-substituent chain length on the imidazolium cation affects the extractive separation efficiency . This indicates that the trifluoromethylsulfonyl group in 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene would likely impact its solubility, boiling point, and other physical properties.
Scientific Research Applications
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene is a versatile starting material in organometallic synthesis. It is prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media. This compound facilitates various synthetic reactions involving phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).
Liquid-Liquid Extraction
1-Ethyl-3-methylimidazoliumbis{(trifluoromethyl)sulfonyl}amide, an ionic liquid, shows potential in separating aromatic hydrocarbons from alkanes. This ionic liquid can selectively remove benzene from mixtures with hexane, suggesting its use as an alternative solvent in liquid extraction processes for aromatic compound removal (Arce et al., 2007).
Synthesis of Ethynylferrocene Compounds
1-Bromo-3,5-bis(ferrocenylethynyl)benzene and related compounds are synthesized via palladium-catalyzed cross-coupling reactions. These compounds exhibit reversible oxidations, suggesting applications in electrochemical studies. This synthesis pathway highlights the potential for designing novel organometallic compounds with specific electronic properties (Fink et al., 1997).
Synthesis of Sulfones
3-Bromo-2-(tert-butylsulfonyl)-1-propene, a related compound, is used as a multi-coupling reagent in synthetic chemistry. It reacts with various electrophiles, leading to unsaturated sulfones, which can further react to yield functionally diverse sulfones. This reagent illustrates the synthesis of complex molecules starting from simpler bromo-sulfonyl compounds (Auvray, Knochel, & Normant, 1985).
Metalation of Halobenzotrifluorides
Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation adjacent to their halogen substituents when treated with alkyllithiums. This reaction is significant in organometallic chemistry for achieving optional site selectivities and synthesizing various phenyllithium compounds (Mongin, Desponds, & Schlosser, 1996).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2S/c8-5-2-1-3-6(4-5)14(12,13)7(9,10)11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAFOFLCIMSUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-((trifluoromethyl)sulfonyl)benzene | |
CAS RN |
2728-70-3 | |
| Record name | 1-Bromo-3-[(trifluoromethyl)sulphonyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B3034921.png)
![2-[(3,5-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034922.png)
![2-[2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dioxopyrimidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3034925.png)
![[methyl-[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino] N-cyclohexylcarbamate](/img/structure/B3034926.png)
![3-chloro-2-[(E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034927.png)
![3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B3034929.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B3034934.png)

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B3034936.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B3034937.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3034940.png)
![6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3034942.png)